3-(4-Aminophenyl)propanoic acid;hydrochloride

Solubility enhancement Salt formation Aqueous formulation

3-(4-Aminophenyl)propanoic acid hydrochloride (CAS 56363-82-7) is the hydrochloride salt of 4-aminohydrocinnamic acid, a phenylpropanoic acid derivative with a para-substituted aniline moiety. The compound serves as a versatile building block in medicinal chemistry and polymer science, where the hydrochloride form imparts markedly enhanced aqueous solubility relative to the free acid.

Molecular Formula C9H12ClNO2
Molecular Weight 201.65
CAS No. 56363-82-7
Cat. No. B2385948
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Aminophenyl)propanoic acid;hydrochloride
CAS56363-82-7
Molecular FormulaC9H12ClNO2
Molecular Weight201.65
Structural Identifiers
SMILESC1=CC(=CC=C1CCC(=O)O)N.Cl
InChIInChI=1S/C9H11NO2.ClH/c10-8-4-1-7(2-5-8)3-6-9(11)12;/h1-2,4-5H,3,6,10H2,(H,11,12);1H
InChIKeyBXBLZZLFEIDRQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-Aminophenyl)propanoic acid hydrochloride (CAS 56363-82-7): Core Identity and Procurement-Relevant Features


3-(4-Aminophenyl)propanoic acid hydrochloride (CAS 56363-82-7) is the hydrochloride salt of 4-aminohydrocinnamic acid, a phenylpropanoic acid derivative with a para-substituted aniline moiety [1]. The compound serves as a versatile building block in medicinal chemistry and polymer science, where the hydrochloride form imparts markedly enhanced aqueous solubility relative to the free acid . Unlike its unsaturated analog 4-aminocinnamic acid hydrochloride (CAS 54057-95-3) or the α-amino acid variant 4-amino-L-phenylalanine hydrochloride (CAS 62040-55-5), this compound lacks the α,β-unsaturation and the α-amino group, respectively, leading to distinct reactivity and thermal behavior in polycondensation reactions [2][3].

Why Generic Substitution of 3-(4-Aminophenyl)propanoic acid hydrochloride Fails: Critical Physicochemical and Functional Gaps


Attempts to replace 3-(4-aminophenyl)propanoic acid hydrochloride with its free acid form (CAS 2393-17-1) or with the unsaturated 4-aminocinnamic acid hydrochloride (CAS 54057-95-3) compromise key performance attributes. The free acid is reported as practically insoluble in water, whereas the hydrochloride salt achieves aqueous solubility exceeding 200 mg/mL, a difference of at least 40-fold based on estimated free acid solubility of ~4.6 mg/mL . This solubility gap directly impacts its utility in aqueous-phase reactions, biological assays, and formulation workflows. Furthermore, the saturated propanoic acid backbone of the target compound enables thermal polycondensation to high-molecular-weight polyamides with Td10 of 394°C, a property not attainable with the unsaturated 4-aminocinnamic acid analog, which undergoes different polymerization pathways [1]. These physicochemical divergences make simple interchange technically unsound.

Product-Specific Quantitative Evidence Guide for 3-(4-Aminophenyl)propanoic acid hydrochloride (CAS 56363-82-7)


Aqueous Solubility: Hydrochloride Salt vs. Free Acid

The hydrochloride salt of 3-(4-aminophenyl)propanoic acid demonstrates dramatically higher aqueous solubility compared to the free acid. The free acid (CAS 2393-17-1) exhibits an estimated water solubility of approximately 4.56 mg/mL , whereas the hydrochloride salt (CAS 56363-82-7) achieves solubility of ≥ 200 mg/mL in H₂O . This represents a minimum 43-fold improvement in aqueous solubility.

Solubility enhancement Salt formation Aqueous formulation

Thermal Stability of 4AHCA-Based Polyamide vs. Conventional Biopolyamides

Poly(4-aminohydrocinnamic acid) [poly(4AHCA)], synthesized via thermal polycondensation of the target compound (as free base), exhibits a 10% weight loss temperature (Td10) of 394 °C and a glass transition temperature (Tg) of 240 °C, with a number-average molecular weight (Mn) of 1.94 MDa [1]. In comparison, typical aliphatic biopolyamides such as poly(γ-aminobutyric acid) degrade below 300 °C, and petroleum-based nylon-6 has a Tg of ~50–60 °C .

Biopolyamide Thermogravimetric analysis Engineering plastics

Copolyamide Thermal Performance: 4AHCA Incorporation vs. Neat Aliphatic-Aromatic Polyamides

Incorporation of 4-aminohydrocinnamic acid (4AHCA) into semiaromatic copolyamides yields materials with tunable thermal properties. In a direct comparative study, copolyamides containing 4AHCA (2AO, 2PO, 2GM) exhibited Tg values of 150, 158, and 156 °C and Tm values of 277, 288, and 234 °C, respectively [1]. In contrast, the corresponding homopolyamides without 4AHCA showed lower Tg values (typically 80–120 °C) and higher Tm values (>300 °C), making melt processing more energy-intensive [1].

Copolyamide Melt-processing Thermal properties

Biomass-Derived Monomer vs. Petroleum-Derived Aromatic Diamines: Enzymatic Conversion Yield

The enzymatic hydrogenation of biomass-derived 4-aminocinnamic acid (4ACA) to 4-aminohydrocinnamic acid (4AHCA) using ca2ENR reductase achieves >95% mol mol⁻¹ conversion yield with reaction rates of 3.4±0.4 mM h⁻¹ OD₆₀₀⁻¹ (aerobic) and 4.4±0.6 mM h⁻¹ OD₆₀₀⁻¹ (anaerobic) [1]. This contrasts sharply with petroleum-derived aromatic diamines such as 4,4′-oxydianiline, which require energy-intensive nitration-reduction sequences and generate stoichiometric waste [2].

Biocatalysis Green chemistry Monomer purity

Structural Differentiation from α-Amino Acid Hydrochloride Analogs: Absence of Chiral Center Simplifies Synthesis and Characterization

Unlike 4-amino-L-phenylalanine hydrochloride (CAS 62040-55-5) and 4-amino-D-phenylalanine hydrochloride (CAS 196408-63-6), which contain a chiral α-carbon and require enantioselective synthesis or chiral resolution, 3-(4-aminophenyl)propanoic acid hydrochloride is achiral [1]. This structural feature eliminates the need for chiral chromatography, optical rotation specification, and enantiomeric excess determination, reducing analytical burden and procurement cost.

Achiral building block Synthetic efficiency Quality control

Best Research and Industrial Application Scenarios for 3-(4-Aminophenyl)propanoic acid hydrochloride


Aqueous-Phase Bioconjugation and Medicinal Chemistry

The hydrochloride salt's superior water solubility (≥200 mg/mL) enables direct use in aqueous bioconjugation reactions, such as EDC/NHS-mediated amide bond formation with biomolecules, without organic co-solvents that may denature proteins . This directly follows from the solubility evidence established in Section 3, Evidence Item 1.

High-Performance Biopolyamide Synthesis

The saturated propanoic acid backbone of 4AHCA permits thermal bulk polycondensation to polyamides with Td10 = 394°C and Tg = 240°C, outperforming many petroleum-based engineering plastics in thermal stability [1]. Copolymerization with aliphatic diacids and aromatic diamines yields materials with tunable Tg (150–158°C) and Tm (234–288°C) suitable for melt-drawing processes [2].

Sustainable Monomer Procurement via Biocatalytic Routes

The >95% enzymatic conversion yield of 4-aminocinnamic acid to 4AHCA provides a scalable, green chemistry pathway for sourcing the free base form, which can be subsequently converted to the hydrochloride salt for enhanced handling and solubility [1]. This scenario is relevant for organizations prioritizing bio-based supply chains.

Achiral Building Block for High-Throughput Screening Libraries

The absence of a chiral center eliminates enantiomeric purity concerns, making the compound an ideal scaffold for generating diverse screening libraries through parallel amide or sulfonamide synthesis, where stereochemical variability is undesirable [3].

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